
N-Acetyl-D-glucosamine-13C,15N-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-glucosamine-13C,15N-1, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C,15N-1, is a monosaccharide derivative of glucose. It is labeled with stable isotopes of carbon-13 and nitrogen-15, making it a valuable tool in scientific research. This compound is primarily used as a tracer in metabolic studies and drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-glucosamine-13C,15N-1 involves the incorporation of stable isotopes into the N-Acetyl-D-glucosamine molecule. This process typically starts with the precursor molecules labeled with carbon-13 and nitrogen-15. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of these isotopes into the glucose derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the high purity and yield of the final product. The production is carried out under controlled conditions to maintain the stability of the isotopes and the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-glucosamine-13C,15N-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of glucosaminic acid derivatives, while reduction can produce glucosamine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-glucosamine-13C,15N-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glucose derivatives in various biochemical pathways.
Biology: Employed in studies of glycosylation processes and the role of glucose derivatives in cellular signaling and metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of glucose-based drugs.
Industry: Applied in the production of stable isotope-labeled compounds for use in various industrial processes
Wirkmechanismus
The mechanism of action of N-Acetyl-D-glucosamine-13C,15N-1 involves its incorporation into metabolic pathways where it acts as a tracer. The stable isotopes allow researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into the metabolic processes and the role of glucose derivatives in various physiological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-D-glucosamine: A non-labeled version of the compound, commonly used in studies of glycosylation and cellular metabolism.
N-Acetyl-2-amino-2-deoxy-D-glucose: Another derivative of glucose, used in similar applications but without the stable isotope labeling
Uniqueness
N-Acetyl-D-glucosamine-13C,15N-1 is unique due to its stable isotope labeling, which allows for precise tracking and quantitation in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed metabolic pathways and transformations of glucose derivatives is crucial .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(613C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3+1,9+1 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-RORQMRTLSA-N |
Isomerische SMILES |
CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





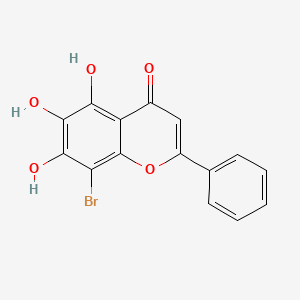

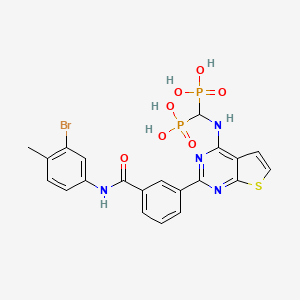

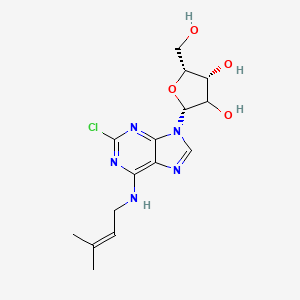
![1-[(2R,3S,5R)-3-azido-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12402499.png)

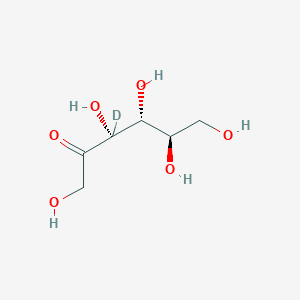
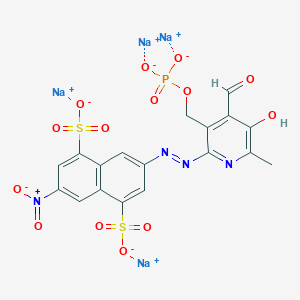
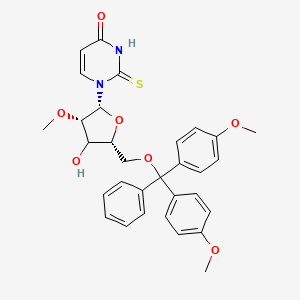
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
